SCJ1 protein
CAS No.: 135687-72-8
Cat. No.: VC0237227
Molecular Formula: C9H7D3O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135687-72-8 |
---|---|
Molecular Formula | C9H7D3O |
Molecular Weight | 0 |
Introduction
Structural Characteristics and Classification
SCJ1 belongs to the J-protein family, which are co-chaperones characterized by the presence of a highly conserved J domain. In Saccharomyces cerevisiae, SCJ1 is classified as a Type I J-protein, sharing significant structural homology with the bacterial DnaJ protein . The protein consists of 378 amino acids and contains several defining structural features:
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An N-terminal J domain that stimulates the ATPase activity of Hsp70 chaperones
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A glycine-rich region following the J domain
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A zinc-finger domain involved in substrate binding
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A C-terminal domain that contributes to chaperone function
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A signal peptide for ER targeting and a KDEL retention sequence
One particularly interesting feature of SCJ1 is that despite carrying a well-conserved zinc-finger domain for substrate binding, the conserved cysteines in this domain appear to be organized through disulfide bonds rather than through coordination of metal ions, which is likely an adaptation to the oxidizing environment of the endoplasmic reticulum .
Table 1: SCJ1 Homologs Across Yeast Species
Organism | Protein Identifier | Length (amino acids) | ER Retention Signal | Special Features |
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S. cerevisiae | SCJ1 | 378 | KDEL | Type I, ER localization |
C. glabrata | XP_446132 | 361 | DDEL | Signal peptide present |
K. lactis | XP_452522 | 368 | DDEL | Signal peptide present |
C. albicans | XP_716745 | 384 | HDEL | Signal peptide present |
H. polymorpha | EFW97145 | ~350 | KDE | - |
P. pastoris | XP_002489518 | 354 | KDEL | Signal peptide present |
Y. lipolytica | XP_503772 | 361 | RDEL | Signal peptide present |
S. pombe | NP_596697 (SPJ1) | 398 | FDEL | Signal peptide present |
This conservation across multiple yeast species highlights the evolutionary importance of SCJ1 and its fundamental role in eukaryotic cell biology .
Cellular Localization and Expression
SCJ1 is specifically localized to the lumen of the rough endoplasmic reticulum (RER) in yeast cells . This localization is facilitated by an N-terminal signal sequence that directs the protein to the ER and a C-terminal KDEL retention signal that prevents it from being exported to the Golgi apparatus . This specific localization is crucial for its function in assisting protein folding within the ER environment.
Unlike some constitutively expressed chaperones, SCJ1 expression is induced under conditions that activate the unfolded protein response (UPR) pathway . This stress-responsive expression pattern distinguishes SCJ1 from other DnaJ homologues like Sec63p, which are constitutively expressed regardless of ER stress conditions. The induction of SCJ1 expression during ER stress suggests its importance in managing protein folding under challenging cellular conditions.
Role in Endoplasmic Reticulum-Associated Degradation (ERAD)
Beyond its function in protein folding, SCJ1 plays a significant role in endoplasmic reticulum-associated degradation (ERAD), a quality control process that eliminates misfolded proteins from the ER . Research has shown that deletion of SCJ1 impairs ERAD of model substrates and causes the accumulation of client proteins at Hrd3, a component of the ERAD machinery .
SCJ1 appears to function in removing malfolded proteins from the receptor Hrd3, facilitating their delivery to downstream-acting components like Der1 . This function represents a critical step in the ERAD process, as it helps transition misfolded proteins from initial recognition to the actual degradation pathway.
The dual role of SCJ1 in both protein folding and ERAD highlights its importance in maintaining protein homeostasis in the ER. When protein folding attempts are unsuccessful, SCJ1 contributes to directing these terminally misfolded proteins toward degradation, preventing their toxic accumulation in the ER.
Interactions with Other Proteins
SCJ1 functions as part of a complex network of chaperones and co-chaperones in the ER. Protein interaction studies have identified several key binding partners for SCJ1:
Table 2: Key Protein Interactions of SCJ1
These interactions highlight the integrated nature of ER chaperone networks. The strong functional connection between SCJ1 and KAR2 is particularly noteworthy, as genetic interactions between SCJ1 deletion and certain KAR2 mutations strongly suggest that SCJ1 serves as a cofactor for KAR2 .
Physiological Significance and Stress Response
The physiological importance of SCJ1 becomes particularly evident under stress conditions. Research has demonstrated that SCJ1 deletion makes yeast hypersensitive to:
The combined loss of both SCJ1 and JEM1 (another DnaJ homologue in the yeast ER) exaggerates these sensitivities and drastically delays maturation of unglycosylated reporter proteins . This indicates partially overlapping functions between these J proteins in managing ER stress conditions.
Deletion of SCJ1 also induces the unfolded protein response (UPR) pathway, a cellular stress response that increases the production of molecular chaperones and ER-associated degradation components . When combined with mutations in the oligosaccharyltransferase complex (which mediates N-linked glycosylation), loss of SCJ1 results in cell wall defects, further highlighting its importance in cellular integrity under stress conditions .
Evolutionary Significance
SCJ1 represents a highly conserved protein family that spans from bacteria to eukaryotes, demonstrating the fundamental importance of this chaperone system in cellular life. The predicted amino acid sequence of SCJ1 is 37% identical to the entire Escherichia coli DnaJ protein , indicating strong evolutionary conservation.
The J-protein family has expanded and diversified through evolution, with specialized members taking on specific cellular functions. In Saccharomyces cerevisiae, 22 J proteins have been identified, with SCJ1 being one of five associated with the endoplasmic reticulum . This specialization likely reflects the adaptation of the basic DnaJ function to the specific demands of different cellular compartments.
The conservation of SCJ1 homologs across diverse yeast species (as shown in Table 1) further emphasizes its fundamental role in eukaryotic cell biology. Each species maintains the core characteristics of SCJ1, including ER localization and J-domain structure, though with species-specific adaptations in sequence and ER retention signals .
Research Implications and Future Directions
Research on SCJ1 has contributed significantly to our understanding of protein folding, quality control, and stress response in the endoplasmic reticulum. Several key findings have emerged from studies of this protein:
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The identification of specialized roles for different J proteins in the ER, with SCJ1 being particularly important for handling difficult-to-fold proteins
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The recognition that N-linked glycosylation and chaperone systems function in an integrated manner to ensure proper protein folding
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The understanding that SCJ1 plays a role in both productive folding attempts and directing terminally misfolded proteins toward degradation
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The demonstration that loss of SCJ1 leads to UPR activation, highlighting its role in maintaining ER homeostasis
Future research directions may include:
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Detailed structural analysis of SCJ1 to understand how its unique features adapt the DnaJ function to the oxidizing ER environment
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Investigation of potential roles for SCJ1 in human disease models, given the conservation of ER chaperone systems
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Exploration of SCJ1's potential role in other cellular processes beyond protein folding and ERAD
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Development of therapeutic approaches targeting SCJ1 homologs in pathogenic fungi
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